

# Application Notes and Protocols for MMV1634566 (GSK3011724A)

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## Compound of Interest

Compound Name: MMV1634566

Cat. No.: B15581491

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## Introduction

**MMV1634566**, also identified as GSK3011724A and DG167, is a potent and selective inhibitor of the  $\beta$ -ketoacyl-ACP synthase (KasA) in *Mycobacterium tuberculosis*.<sup>[1][2][3][4][5]</sup> KasA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.<sup>[3][6][7]</sup> By inhibiting KasA, **MMV1634566** effectively disrupts mycolic acid synthesis, leading to anti-tubercular activity.<sup>[1][5]</sup> These application notes provide detailed protocols for the handling and experimental use of **MMV1634566** for researchers, scientists, and drug development professionals.

Important Safety Note: Preclinical studies have revealed that GSK3011724A can form a mutagenic aniline metabolite.<sup>[2]</sup> This finding suggests a potential genotoxic liability, and appropriate safety precautions should be taken during handling and experimentation. Further lead optimization efforts to mitigate this liability have been explored.<sup>[2]</sup>

## Mechanism of Action

**MMV1634566** is a binary inhibitor that binds to two distinct sites within the substrate-binding channel of KasA.<sup>[3][8]</sup> This binding prevents the elongation of the meroacid chain, a crucial step in the synthesis of mycolic acids. The inhibition of KasA by **MMV1634566** has been confirmed through genetic and biochemical studies, as well as X-ray crystallography of the

KasA-inhibitor complex.[3][8] Notably, **MMV1634566** has demonstrated synergistic lethality when used in combination with the first-line anti-tubercular drug isoniazid (INH), which also targets the mycolic acid biosynthesis pathway.[3][8]

## Data Presentation

### In Vitro Activity

Parameter	Value	Organism/System	Reference
MIC	0.8 $\mu$ M	M. tuberculosis H37Rv	[1][5]
MIC	0.5 $\mu$ M	M. bovis BCG	[9]
Kd (KasA)	9 nM	M. tuberculosis	[1][5]
IC50 (KasA)	~0.003 $\mu$ M	M. tuberculosis	[9]
IC50 (Pks10)	> 40 $\mu$ M	M. tuberculosis	[9]
IC50 (Pks11)	> 40 $\mu$ M	M. tuberculosis	[9]

### In Vivo Efficacy in Murine Models of Tuberculosis

Mouse Model	Dosing	Efficacy	Reference
Acute Infection	100 mg/kg, once daily	>2 log CFU reduction in lungs	[9]
Chronic Infection	100 mg/kg, once daily	2.4 log CFU reduction in lungs	[9]

## Experimental Protocols

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on established methods for determining the MIC of compounds against M. tuberculosis.[10][11][12]

Materials:

- **MMV1634566** (GSK3011724A)
- Mycobacterium tuberculosis H37Rv (ATCC 27294)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
- Sterile 96-well U-bottom plates
- 0.5 McFarland standard
- Sterile saline with 0.05% Tween 80
- Inverted mirror or microplate reader

Procedure:

- Preparation of **MMV1634566** Stock Solution: Prepare a stock solution of **MMV1634566** in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Inoculum Preparation: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. b. Homogenize the culture by vortexing with glass beads for 1-2 minutes. c. Allow large clumps to settle for 30-60 minutes. d. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using sterile saline with Tween 80. e. Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately  $10^5$  CFU/mL.[\[12\]](#)
- Plate Setup: a. Add 100  $\mu$ L of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate. b. Add 100  $\mu$ L of the **MMV1634566** stock solution (or a working dilution) to the first column of wells. c. Perform two-fold serial dilutions by transferring 100  $\mu$ L from the first column to the second, and so on, across the plate. Discard 100  $\mu$ L from the last column of the dilution series. d. Include a drug-free growth control well and a sterility control well (no bacteria).
- Inoculation: Add 100  $\mu$ L of the final bacterial inoculum to all wells except the sterility control.
- Incubation: Seal the plate and incubate at 37°C for 7-21 days.

- Reading Results: The MIC is defined as the lowest concentration of **MMV1634566** that inhibits visible growth of *M. tuberculosis*.<sup>[10][12]</sup> Observe the plates using an inverted mirror or a microplate reader when the drug-free growth control shows visible turbidity.

## Protocol 2: In Vivo Efficacy in a Murine Model of Acute Tuberculosis

This protocol is a general guideline based on published studies for evaluating anti-tubercular compounds in mice.<sup>[7][9][13][14]</sup>

Materials:

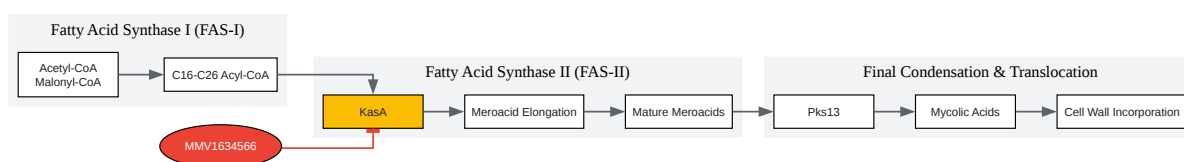
- **MMV1634566** (GSK3011724A)
- 6- to 8-week-old female BALB/c or C57BL/6 mice
- *Mycobacterium tuberculosis* H37Rv
- Aerosol infection chamber
- Appropriate vehicle for drug administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80)
- Middlebrook 7H11 agar plates

Procedure:

- Infection: Infect mice with a low-dose aerosol of *M. tuberculosis* H37Rv to deliver approximately 100-200 bacilli to the lungs.
- Treatment: a. Begin treatment one day post-infection. b. Prepare a formulation of **MMV1634566** in the vehicle at the desired concentration. c. Administer the compound orally or via the desired route once daily for the duration of the experiment (e.g., 8 days).<sup>[7]</sup> d. Include a vehicle-treated control group and a positive control group (e.g., treated with isoniazid).

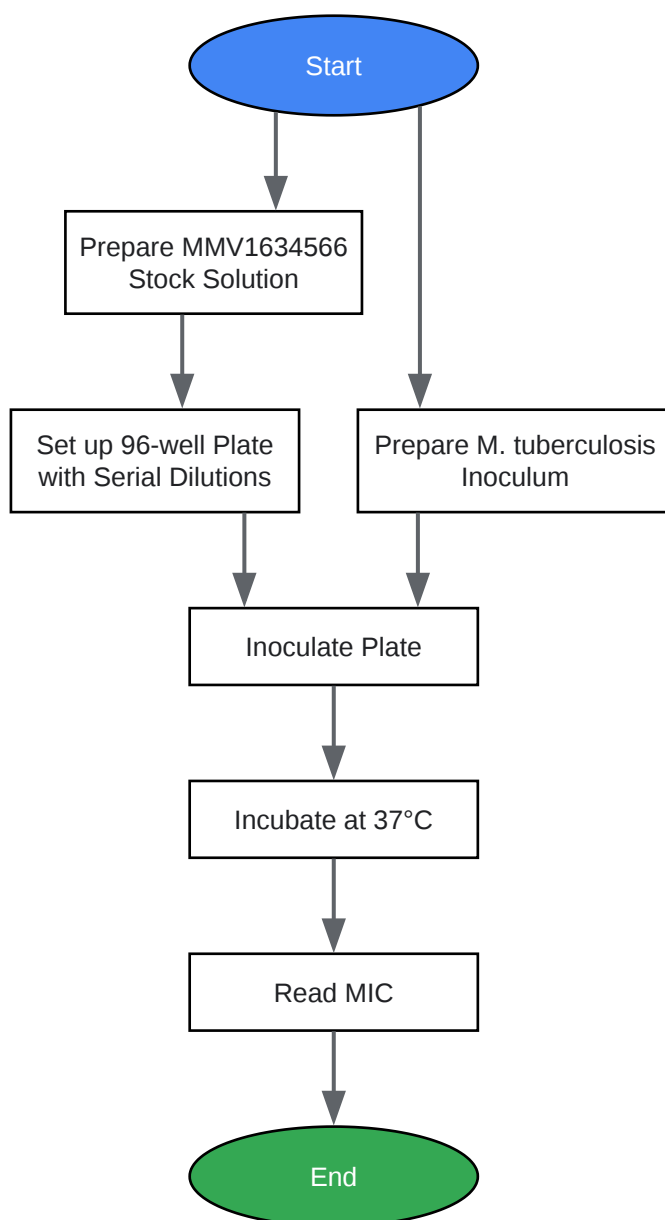
- **Endpoint Analysis:** a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs and homogenize them in sterile saline. c. Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar. d. Incubate the plates at 37°C for 3-4 weeks. e. Enumerate the colony-forming units (CFU) to determine the bacterial load in the lungs. f. Efficacy is determined by the reduction in CFU in the treated groups compared to the vehicle control group.

## Visualizations



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Caption: Inhibition of Mycolic Acid Biosynthesis by **MMV1634566**.



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Caption: Experimental Workflow for MIC Determination.

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